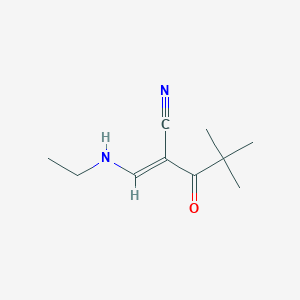![molecular formula C16H17NO3S B2867834 [2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 387853-53-4](/img/structure/B2867834.png)
[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dimethylanilino (oxo)acetic acid” is a chemical compound with the empirical formula C10H11NO3 . It is also referred to as (2,6-Dimethylphenyl)aminoacetic acid or [(2,6-Dimethylphenyl)carbamoyl]formic acid .
Synthesis Analysis
While specific synthesis methods for “[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate” were not found, “2,6-Dimethylanilino (oxo)acetic acid” is available for purchase and is used in various chemical reactions .Molecular Structure Analysis
The molecular weight of “2,6-Dimethylanilino (oxo)acetic acid” is 193.20 . The SMILES string representation is O=C(C(O)=O)NC1=C©C=CC=C1C .Chemical Reactions Analysis
“2,6-Dimethylanilino (oxo)acetic acid” is suitable for various types of chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
“2,6-Dimethylanilino (oxo)acetic acid” is a powder with an assay of 95% . It is suitable for use as a catalyst in various chemical reactions .Applications De Recherche Scientifique
Betalains: Chemistry and Biochemistry
Betalains are pigments with a nitrogenous core structure, potentially offering a context for studying derivatives like the compound . Research has focused on betalains' synthesis, starting with the hydroxylation of tyrosine to DOPA, leading to betalamic acid formation. These steps involve key enzymes and various spontaneous reactions, highlighting pathways that could be relevant when investigating the synthetic routes or biological interactions of similar compounds (Khan & Giridhar, 2015).
Metabolism of Aspartame
Aspartame's metabolism provides an example of how a compound is hydrolyzed in the gut, yielding its constituent amino acids and methanol. This process involves conversion to CO2 or incorporation into body constituents, offering a model for studying the metabolic fate of other complex molecules, including potential pharmaceutical applications of the target compound (Ranney & Oppermann, 1979).
Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene) (PEDOT) highlights the application potential of organic materials in thermoelectric devices. The enhancement of thermoelectric performance through various treatment methods provides insights into the manipulation of material properties for specific applications, which could be applicable to the engineering of new materials based on the compound of interest (Zhu et al., 2017).
Arsenic Metabolism and Toxicology
The study of methylated arsenicals and their health implications highlights the importance of understanding the metabolism and toxicological profiles of compounds. Research on the metabolism of arsenic to its methylated forms in humans underscores the complexities of biotransformation processes, which could be relevant when assessing the toxicological and pharmacokinetic properties of structurally complex compounds (Cohen et al., 2006).
Propriétés
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)14(10)17-13(18)9-20-16(19)15-12(3)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGVDBYNBAFJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)






![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)





